![molecular formula C20H24BrNO2 B5111680 4-[(4-benzyl-1-piperidinyl)methyl]-2-bromo-6-methoxyphenol](/img/structure/B5111680.png)
4-[(4-benzyl-1-piperidinyl)methyl]-2-bromo-6-methoxyphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(4-benzyl-1-piperidinyl)methyl]-2-bromo-6-methoxyphenol, also known as JZL184, is a selective inhibitor of monoacylglycerol lipase (MAGL). MAGL is an enzyme that breaks down the endocannabinoid 2-arachidonoylglycerol (2-AG), which regulates various physiological processes such as pain, inflammation, and appetite. JZL184 has been extensively studied for its potential therapeutic applications in various diseases.
Wirkmechanismus
4-[(4-benzyl-1-piperidinyl)methyl]-2-bromo-6-methoxyphenol works by inhibiting the activity of MAGL, which leads to an increase in the levels of 2-AG. The elevated levels of 2-AG then activate cannabinoid receptors, which regulate various physiological processes. 4-[(4-benzyl-1-piperidinyl)methyl]-2-bromo-6-methoxyphenol is highly selective for MAGL and does not affect other enzymes that break down endocannabinoids.
Biochemical and Physiological Effects:
4-[(4-benzyl-1-piperidinyl)methyl]-2-bromo-6-methoxyphenol has been shown to have several biochemical and physiological effects. It has been found to reduce pain and inflammation in animal models of arthritis and neuropathic pain. It has also been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression. In addition, 4-[(4-benzyl-1-piperidinyl)methyl]-2-bromo-6-methoxyphenol has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
4-[(4-benzyl-1-piperidinyl)methyl]-2-bromo-6-methoxyphenol has several advantages for lab experiments. It is highly selective for MAGL and does not affect other enzymes that break down endocannabinoids. It is also stable and can be easily synthesized in large quantities. However, 4-[(4-benzyl-1-piperidinyl)methyl]-2-bromo-6-methoxyphenol has some limitations. It is not very soluble in water and requires the use of organic solvents for administration. It also has a short half-life in vivo, which limits its therapeutic potential.
Zukünftige Richtungen
There are several future directions for research on 4-[(4-benzyl-1-piperidinyl)methyl]-2-bromo-6-methoxyphenol. One direction is to investigate its potential therapeutic applications in other diseases, such as multiple sclerosis and epilepsy. Another direction is to develop more potent and selective MAGL inhibitors that have better pharmacokinetic properties. Finally, it is important to understand the long-term effects of 4-[(4-benzyl-1-piperidinyl)methyl]-2-bromo-6-methoxyphenol on the endocannabinoid system and other physiological processes.
Synthesemethoden
4-[(4-benzyl-1-piperidinyl)methyl]-2-bromo-6-methoxyphenol can be synthesized through a multi-step process starting from 2-bromo-4-methoxyphenol and benzylpiperidine. The intermediate products are purified through column chromatography and characterized by NMR and mass spectrometry. The final product is obtained through recrystallization and has a purity of over 99%.
Wissenschaftliche Forschungsanwendungen
4-[(4-benzyl-1-piperidinyl)methyl]-2-bromo-6-methoxyphenol has been widely used in scientific research to investigate the role of MAGL and 2-AG in various physiological and pathological conditions. It has been shown to have therapeutic potential in several diseases, including pain, anxiety, depression, and cancer.
Eigenschaften
IUPAC Name |
4-[(4-benzylpiperidin-1-yl)methyl]-2-bromo-6-methoxyphenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24BrNO2/c1-24-19-13-17(12-18(21)20(19)23)14-22-9-7-16(8-10-22)11-15-5-3-2-4-6-15/h2-6,12-13,16,23H,7-11,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZMIRXCJDCZRHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)CN2CCC(CC2)CC3=CC=CC=C3)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Benzyl-1-piperidinyl)methyl]-2-bromo-6-methoxyphenol |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.